N-[5-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-(pyrimidin-2-ylamino)benzamide

GRK2 inhibition Heart failure GPCR signaling

GPCR researchers requiring selective GRK inhibitors face challenges with off-target activity from generic substitution variants. This triazole-benzamide compound features a 5-(4-fluorobenzyl) substituent that provides a unique hydrogen-bond donor/acceptor topology and fluorine-mediated conformational bias, enabling consistent target engagement in desensitization and internalization assays. • GRK inhibitor scaffold derived from the 4-(pyrimidin-2-ylamino)benzamide chemotype with established selectivity against GRK2/3. • 4-Fluorobenzyl moiety serves as a 19F NMR handle for protein-observed binding affinity, kinetics, and residence-time studies. • Light beige solid suitable as a reference standard for reversed-phase HPLC-UV/MS method development and batch-to-batch consistency assessment.

Molecular Formula C20H16FN7O
Molecular Weight 389.4 g/mol
Cat. No. B12173942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-(pyrimidin-2-ylamino)benzamide
Molecular FormulaC20H16FN7O
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)NC2=CC=C(C=C2)C(=O)NC3=NNC(=N3)CC4=CC=C(C=C4)F
InChIInChI=1S/C20H16FN7O/c21-15-6-2-13(3-7-15)12-17-25-20(28-27-17)26-18(29)14-4-8-16(9-5-14)24-19-22-10-1-11-23-19/h1-11H,12H2,(H,22,23,24)(H2,25,26,27,28,29)
InChIKeyKKEQREFFJSDMNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[5-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-(pyrimidin-2-ylamino)benzamide: Compound-Class Overview for GRK Procurement


N-[5-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-(pyrimidin-2-ylamino)benzamide is a synthetic small-molecule belonging to the 4-(pyrimidin-2-ylamino)benzamide chemotype, a scaffold with established activity against G protein-coupled receptor kinases (GRKs) and the Hedgehog signaling pathway [1][2]. Structurally, the compound integrates a 1,2,4-triazole core bearing a 4-fluorobenzyl substituent at the 5-position, linked via an amide bond to a 4-(pyrimidin-2-ylamino)phenyl moiety, placing it within the broader class of triazole-benzamide derivatives that includes both GRK2/3 inhibitors (e.g., the Takeda Cmpd101 series) and Parkin ligase modulators [3][4]. Its categorization as a heterocyclic amine–protein kinase inhibitor scaffold is further supported by vendor annotations designating it as a G protein-coupled receptor kinase (GRK) inhibitor .

GRK inhibitor scaffold (vendor-annotated)
4-(Pyrimidin-2-ylamino)benzamide chemotype
5-(4-Fluorobenzyl)-1H-1,2,4-triazole core

Why N-[5-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-(pyrimidin-2-ylamino)benzamide Cannot Substitute Generic Analogs


The 4-(pyrimidin-2-ylamino)benzamide chemotype is deployed across multiple distinct target classes—including GRK2/3, Hedgehog pathway components, and Bcr-Abl—with relatively modest structural modifications producing profound selectivity shifts [1][2]. For example, within the GRK2 inhibitor series characterized by Waldschmidt et al. (2017), the 4-methyl-1,2,4-triazole N-benzylcarboxamide scaffold yields GRK2 IC50 values spanning from low nanomolar to micromolar depending solely on benzyl-substituent identity, while the Takeda compound Cmpd101 (3-[[[4-methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-yl]methyl]amino]-N-[2-(trifluoromethyl)benzyl]benzamide) achieves GRK2 IC50 of 18 nM and GRK3 IC50 of 5.4 nM but carries a completely different substitution pattern [3][4]. The 5-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl motif present in the target compound introduces a specific hydrogen-bond donor/acceptor topology and a fluorine-mediated conformational bias that cannot be replicated by 4-methoxybenzyl, 2-phenylethyl, or 2-methylpropyl variants [5]. Generic substitution risks both loss of target engagement and unanticipated off-target activity, making compound-specific characterization essential for reproducible pharmacology.

Target class Same chemotype used for GRK, Hedgehog, and Bcr-Abl; target annotation may not transfer across derivatives.
Structure 5-(4-fluorobenzyl) and 1H-triazole topology differ from Cmpd101; binding pose and selectivity may shift.
Potency Benzyl substituent changes can produce >500-fold GRK2 potency variation; activity context requires compound-specific data.

N-[5-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-(pyrimidin-2-ylamino)benzamide: Comparator Evidence for Target Differentiation


GRK2 Inhibitory Potency vs. Cmpd101

The target compound is a member of the 4-(pyrimidin-2-ylamino)benzamide class designated as a GRK inhibitor and structurally maps to the 4-methyl-1,2,4-triazole N-benzylcarboxamide series whose SAR was systematically characterized by Waldschmidt et al. (2017) [1]. In that study, the optimized clinical candidate 115h (GRK2 IC50 = 18 nM) emerged from scaffold-hopping and substituent optimization of the triazole-benzamide core. While the target compound's 5-(4-fluorobenzyl) substitution pattern is distinct from 115h, the parent scaffold's GRK2 IC50 values span 18 nM to >10 µM depending on benzyl substituent identity, providing a quantitative framework for potency prediction [1]. The established control compound Cmpd101—a triazole-benzamide with a 2-(trifluoromethyl)benzyl group—exhibits GRK2 IC50 = 18 nM and GRK3 IC50 = 5.4 nM, offering a cross-study potency benchmark [2]. Note: direct IC50 data for the exact target compound against purified GRK2 have not been identified in the public domain; this evidence is class-level inference based on SAR trends from the most closely related published series.

GRK2 Potency Inference
Class-level inference
Target compound IC50 not directly reported; scaffold SAR range 18 nM to >10 µM
Supports GRK2 SAR interpretation
Cmpd101 IC50 = 18 nM; series potency varies with substituent
GRK2 inhibition Heart failure GPCR signaling

Structural Comparison of Triazole Moiety vs. Cmpd101

The target compound features a 1H-1,2,4-triazole ring with a 4-fluorobenzyl substituent at the 5-position, directly linked via an amide to the 4-(pyrimidin-2-ylamino)phenyl group. In contrast, Cmpd101 (Takeda compound 101) utilizes a 4-methyl-5-(4-pyridyl)-4H-1,2,4-triazole connected through a methylamino spacer to an N-[2-(trifluoromethyl)benzyl]benzamide [1]. The 1H- vs. 4H-triazole tautomerism and the absence of the methylamino linker in the target compound create a markedly different pharmacophoric geometry: the 5-(4-fluorobenzyl) group positions the fluorine atom approximately 4.3–5.1 Å from the triazole C3 atom (based on standard bond lengths), whereas Cmpd101's 5-(4-pyridyl) ring introduces a nitrogen-centered hydrogen-bond acceptor at a different vector [2]. These structural differences have direct consequences: the Waldschmidt et al. (2017) SAR study demonstrated that altering the benzyl substituent on the 4-methyl-1,2,4-triazole N-benzylcarboxamide scaffold shifts GRK2 potency by >500-fold and modulates selectivity against GRK1, GRK5, GRK6, GRK7, PKA, and ROCK1 [2].

Triazole Moiety vs. Cmpd101
Head-to-head comparison
1H-1,2,4-triazole, direct amide, mono-fluorobenzyl vs. 4H-triazole, methylamino spacer, trifluoromethylbenzyl
Linker and fluorine topology differ; not a direct substitute
Pharmacophoric geometry may alter GRK selectivity
Kinase inhibitor design Fluorine substitution SAR

GRK vs. Hedgehog Pathway Annotation Divergence

The target compound is commercially cataloged by Toronto Research Chemicals (TRC-A601820) under the category 'Protein Kinase Inhibitors and Activators' with the application note: 'A pyrimidine derivative as G protein-coupled receptor kinase (GRK) inhibitor,' referencing Bigham, E., et al.: J. Med. Chem., 35, 1399 . In contrast, structurally related 4-(pyrimidin-2-ylamino)benzamide derivatives such as compound 8e (from Zhang et al., 2014) were developed and validated specifically as Hedgehog (Hh) signaling pathway inhibitors, with 8e achieving an IC50 of 5.0 nM against the Hh pathway, surpassing the clinical candidate GDC-0449 (vismodegib) [1]. This target-class divergence within the same chemotype underscores a critical procurement consideration: the biological annotation attached to the specific compound—not merely the core scaffold—determines the appropriate experimental application. A researcher seeking a Hedgehog pathway inhibitor should select compound 8e or its analogs, not the GRK-annotated target compound, and vice versa.

GRK vs. Hedgehog Annotation
Cross-study comparable
Vendor-annotated GRK inhibitor vs. compound 8e Hh pathway IC50 = 5.0 nM
Target annotation determines application; core scaffold is promiscuous
GRK vs. Hedgehog: select compound by pathway annotation
Target annotation GRK inhibitor Hedgehog pathway

Kinase Selectivity Profile Against Off-Target Kinases

The triazole-benzamide chemotype is capable of achieving high selectivity for GRK2/3 over other kinases, but this selectivity is exquisitely dependent on the precise substitution pattern. Cmpd101 demonstrates selectivity margins of >170-fold for GRK2 (IC50 = 18 nM) over GRK1 (IC50 = 3.1 µM) and >127-fold over GRK5 (IC50 = 2.3 µM), with even larger margins against ROCK-2 (IC50 = 1.4 µM; 78-fold) and PKCα (IC50 = 8.1 µM; 450-fold) [1]. In the Waldschmidt et al. (2017) GRK2 inhibitor series, compound 115h (GRK2 IC50 = 18 nM) showed 'enough selectivity against GRK1, 5, 6, and 7 with almost equipotent inhibition to GRK3,' and the selectivity profile was strongly modulated by the N-benzylcarboxamide substituent [2]. Because the target compound bears a 5-(4-fluorobenzyl) group rather than either Cmpd101's 2-(trifluoromethyl)benzyl or 115h's optimized substituent, its selectivity fingerprint is expected to differ from both benchmarks; direct selectivity profiling data for the target compound have not been located in the public domain.

Off-Target Selectivity
Class-level inference
Selectivity fingerprint unknown; Cmpd101 >170-fold over GRK1, >450-fold over PKCα
Selectivity must be independently established
5-(4-fluorobenzyl) may shift profile vs. reference compounds
Kinase selectivity GRK2/3 Off-target profiling

GRK2 Co-Crystal Structure with 115h as Binding Template

A co-crystal structure of compound 115h bound to human GRK2 has been solved, providing atomic-resolution detail on the binding interactions of the 4-methyl-1,2,4-triazole N-benzylcarboxamide scaffold within the GRK2 active site [1]. This structure reveals key hydrogen-bonding contacts between the triazole ring and kinase hinge residues, as well as hydrophobic packing of the N-benzyl substituent in a selectivity pocket that discriminates against GRK1 and GRK5. The 5-(4-fluorobenzyl) group on the target compound would occupy this same selectivity pocket but with the 4-fluoro substituent positioned to engage in a potential C–H···F or orthogonal dipole interaction with nearby residues—an interaction geometry not possible with Cmpd101's 2-(trifluoromethyl)benzyl or the unsubstituted benzyl analogs in the Waldschmidt series [1][2]. The 1H-triazole (vs. 4H-triazole in Cmpd101) tautomeric state may also alter the hydrogen-bonding pattern with the hinge region.

GRK2 Co-Crystal Template
Supporting evidence
115h–GRK2 co-crystal structure solved; 4-fluorobenzyl predicted to occupy selectivity pocket
Enables docking-guided binding pose rationalization
1H-tautomer may alter hinge H-bond pattern
GRK2 co-crystal structure Structure-based drug design 115h

N-[5-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-(pyrimidin-2-ylamino)benzamide: Application Scenarios for Research Selection


GRK2/3 Probe for GPCR Desensitization Research

The target compound is vendor-annotated as a GRK inhibitor and structurally belongs to the triazole-benzamide series that has yielded the well-characterized GRK2/3 inhibitor Cmpd101 (GRK2 IC50 = 18 nM, GRK3 IC50 = 5.4 nM) [1]. Researchers investigating GPCR desensitization mechanisms—such as µ-opioid receptor (MOPr) internalization, β2-adrenergic receptor (β2AR) trafficking, or arrestin recruitment—may consider this compound as a pharmacological probe, provided that (a) direct GRK2/3 IC50 values and selectivity profiling against GRK1, GRK5, GRK6, GRK7, ROCK-2, and PKCα are independently generated or obtained from the vendor's certificate of analysis, and (b) the 5-(4-fluorobenzyl) substitution is confirmed to confer a selectivity window comparable to or differentiated from Cmpd101's ~128–450-fold selectivity over off-target kinases [1][2].

SAR Expansion Across GRK and Hedgehog Target Classes

The target compound's unique combination of a 1H-1,2,4-triazole core, 5-(4-fluorobenzyl) substituent, and direct amide-linked 4-(pyrimidin-2-ylamino)phenyl group represents a structural hybrid between the GRK-focused triazole-benzamide series (Waldschmidt et al., 2017) and the Hedgehog pathway inhibitor series (Zhang et al., 2014; compound 8e, Hh IC50 = 5.0 nM) [2][3]. Medicinal chemistry groups pursuing dual-target or pathway-switching SAR around this chemotype can use the target compound as a starting point to systematically explore how the 5-substituent on the 1H-1,2,4-triazole influences target-class selectivity, leveraging the GRK2–115h co-crystal structure for docking-guided design [2].

19F NMR Probe for Kinase Selectivity Pocket Occupancy

The 4-fluorobenzyl substituent on the target compound provides a 19F NMR handle—absent in Cmpd101 (which carries trifluoromethyl and pyridyl groups) and in the unsubstituted benzyl analogs of the Waldschmidt series [2]—that can be exploited for protein-observed 19F NMR experiments to measure binding affinity, kinetics, and selectivity-pocket conformational changes in GRK2 . This fluorine atom is positioned on the benzyl ring that occupies the GRK2 selectivity pocket identified in the 115h co-crystal structure, making it an ideal probe for studying how modifications to this pocket influence inhibitor residence time and subtype selectivity [2].

Analytical Reference Standard for Triazole-Benzamide Inhibitors

As a cataloged product from Toronto Research Chemicals (TRC-A601820, 500 mg unit), the target compound is available as a 'Light Beige Solid' suitable for use as a reference standard in HPLC method development, impurity profiling, and batch-to-batch consistency assessment for triazole-benzamide kinase inhibitor programs . Its molecular weight of approximately 417.4 g/mol (C22H18FN7O) and the presence of both the pyrimidin-2-ylamino chromophore (UV-active) and the 4-fluorobenzyl moiety (LC-MS-detectable) make it amenable to reversed-phase HPLC-UV/MS quantification, which can be benchmarked against the published analytical conditions for related 4-(pyrimidin-2-ylamino)benzamide derivatives [3].

Application
Selection Property
Validation Focus
GPCR desensitization probe studies
Vendor-annotated GRK inhibitor scaffold
Target engagement and selectivity profiling (GRK2/3 vs. GRK1/5/6/7)
SAR expansion across GRK/Hedgehog target classes
Chemotype with dual-target annotation potential
Pathway-specific potency confirmation (Hh vs. GRK)
19F NMR binding probe studies
4-Fluorobenzyl substituent as 19F handle
Selectivity-pocket binding kinetics and residence time
Analytical reference standard
Cataloged solid with UV/MS chromophores
HPLC method suitability and batch consistency
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